molecular formula C6H5F9O7Y B8252609 Yttrium(III) trifluoroacetate hydrate

Yttrium(III) trifluoroacetate hydrate

Cat. No. B8252609
M. Wt: 448.99 g/mol
InChI Key: RTYFWTAMUWPTNO-UHFFFAOYSA-N
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Description

Yttrium(III) trifluoroacetate hydrate is a white powder or crystal . It is a fluorinated yttrium compound used in proteomics research and in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron and steel, and additives . Its molecular formula is Y(CF3CO2)3 · xH2O .


Synthesis Analysis

The pyrolysis of Yttrium(III) trifluoroacetate hydrate at temperatures up to 1,000 °C has been extensively analyzed . The exothermic one-stage decomposition of the anhydrate salt occurs at 267 °C, forming YF3 .


Molecular Structure Analysis

The molecular formula of Yttrium(III) trifluoroacetate hydrate is Y(CF3CO2)3 · xH2O . Its molecular weight is 427.95 (anhydrous basis) .


Chemical Reactions Analysis

The pyrolysis of Yttrium(III) trifluoroacetate hydrate at temperatures up to 1,000 °C under flowing pure Ar, O2 and O2 saturated with water vapour, was extensively analysed . The formation of HF is observed directly and the existence of a :CF2 diradical is inferred during a trifluoroacetic acid salt decomposition .


Physical And Chemical Properties Analysis

Yttrium(III) trifluoroacetate hydrate is a white powder or crystal . It is insoluble in water . The decomposition of the anhydrate salt occurs at 267 °C .

Scientific Research Applications

Catalysis

  • Synthesis of Triarylimidazoles: Yttrium(III) trifluoroacetate is an efficient catalyst for synthesizing 2,4,5-triarylimidazoles, showing high yields and short reaction times. It can be conveniently recovered and reused multiple times without significant loss of catalytic activity (Wang, Liu, & Luo, 2010).

Material Science

  • Phase Transformation in YBCO Processing: Used in the sol–gel processing of YBCO, yttrium trifluoroacetate undergoes transformation to yttrium fluoride and then to yttrium oxide or yttrium oxyfluoride during the heat treatment cycle. This transformation is essential for forming the superconducting YBa2Cu3O7-δ phase (Finlayson, Mouganie, Cordero-Cabrera, & Glowacki, 2007).

Chemistry

  • Hydration and Ion Pair Formation: Studies on yttrium(III) ions in aqueous solutions (including trifluoroacetate) indicate the formation of specific hydrated species and ion pairs, providing insights into the chemical behavior of yttrium(III) ions in various environments (Rudolph & Irmer, 2015).

Photophysical Properties

  • Lanthanide Complexes: Yttrium(III) trifluoroacetate is used in synthesizing lanthanide complexes, which are then studied for their photophysical properties, particularly focusing on two-photon absorption properties. These studies are relevant in fields like material science and photophysics (Bourdolle et al., 2013).

Thermal Decomposition

  • Evolution During Thermal Decomposition: The thermal decomposition of yttrium trifluoroacetate has been studied under various conditions. This research is crucial for understanding its behavior in high-temperature processes, such as the formation of yttrium fluoride and yttrium oxyfluoride (Eloussifi et al., 2012).

Enantioselective Catalysis

  • Yttrium(III)-Catalyzed Friedel-Crafts Alkylation: Yttrium(III) trifluoroacetate is used in catalyzing highly enantioselective Friedel-Crafts alkylation, showing excellent enantioselectivity and yield. This has implications in synthetic chemistry (Wang et al., 2011).

Mechanism of Action

The decomposition of Yttrium(III) trifluoroacetate hydrate involves the complete removal of carbon (organic part) and the formation of yttrium fluoride . Yttria (Y2O3) is formed at 1200 °C through a slow process controlled by the out diffusion of fluorine that involves the formation of yttrium oxyfluoride as an intermediate .

Safety and Hazards

Yttrium(III) trifluoroacetate hydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Yttrium(III) trifluoroacetate hydrate is used in proteomics research and in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron and steel, and additives . Its future directions could involve further exploration of these applications and potential new uses in related fields.

properties

IUPAC Name

2,2,2-trifluoroacetic acid;yttrium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.H2O.Y/c3*3-2(4,5)1(6)7;;/h3*(H,6,7);1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYFWTAMUWPTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Y]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F9O7Y
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,2,2-trifluoroacetoxy)yttrium hydrate

CAS RN

304851-95-4
Record name Yttrium trifluoroacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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